molecular formula C13H15F3N2O3 B14047515 N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide

N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide

Cat. No.: B14047515
M. Wt: 304.26 g/mol
InChI Key: OXCFIOICLTWCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide is a chemical compound with the molecular formula C13H15F3N2O3. It is known for its use in organic synthesis, particularly as a protecting group for amines. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) group and a trifluoromethyl group attached to a benzohydrazide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-(trifluoromethyl)benzohydrazide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are used for deprotection of the BOC group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group yields the corresponding amine .

Scientific Research Applications

N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of molecules.

    Biology: Employed in the synthesis of peptides and other biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide involves the formation of a stable carbamate linkage with amines. The BOC group protects the amine functionality during chemical reactions and can be selectively removed under acidic conditions. The trifluoromethyl group enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    N’-[(tert-butoxy)carbonyl]-4-methylbenzohydrazide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N’-[(tert-butoxy)carbonyl]-4-chlorobenzohydrazide: Contains a chlorine atom instead of a trifluoromethyl group.

    N’-[(tert-butoxy)carbonyl]-4-nitrobenzohydrazide: Features a nitro group in place of the trifluoromethyl group.

Uniqueness

N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring enhanced stability and reactivity .

Properties

Molecular Formula

C13H15F3N2O3

Molecular Weight

304.26 g/mol

IUPAC Name

tert-butyl N-[[4-(trifluoromethyl)benzoyl]amino]carbamate

InChI

InChI=1S/C13H15F3N2O3/c1-12(2,3)21-11(20)18-17-10(19)8-4-6-9(7-5-8)13(14,15)16/h4-7H,1-3H3,(H,17,19)(H,18,20)

InChI Key

OXCFIOICLTWCDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.